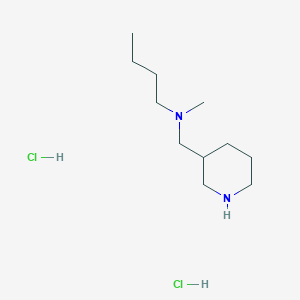

N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-N-(piperidin-3-ylmethyl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2.2ClH/c1-3-4-8-13(2)10-11-6-5-7-12-9-11;;/h11-12H,3-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOVDLZTEOPKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride generally involves:

- Construction or functionalization of the piperidine ring at the 3-position with a methylamine substituent.

- Introduction of the butan-1-amine side chain.

- Methylation of the nitrogen atom.

- Formation of the dihydrochloride salt by treatment with hydrochloric acid.

Piperidine Ring Synthesis and Functionalization

Piperidine derivatives are commonly synthesized via intramolecular aza-Michael reactions (IMAMR), palladium-catalyzed allylic amination, or radical rearrangements starting from aziridines or other precursors.

Intramolecular Aza-Michael Reaction (IMAMR): This method enables the formation of substituted piperidines by activating double bonds in precursors, often catalyzed by organocatalysts or bases such as cesium carbonate or tetrabutylammonium fluoride (TBAF). For instance, di- and tri-substituted piperidines can be synthesized with good yields and stereoselectivity using quinoline organocatalysts combined with trifluoroacetic acid as a co-catalyst.

Palladium-Catalyzed Allylic Amination: This approach involves the reaction of allylic esters or related compounds with amines under palladium catalysis to form substituted piperidines. For example, benzylamine reacting with an unsaturated ester under Pd catalysis yields piperidine derivatives via η3-allylpalladium intermediates.

Radical Rearrangement of Aziridines: Aziridines can undergo radical rearrangements using tri-n-butyltin hydride and AIBN to form piperidine rings through 5-exo-trig cyclization and ring opening, releasing ring strain and forming the desired piperidine scaffold.

Introduction of the N-Methyl and Butan-1-amine Groups

N-Methylation: The nitrogen atom in the piperidine or amine moiety is methylated typically using methylating agents such as methyl iodide or methyl sulfate under basic conditions. Alternatively, reductive amination with formaldehyde and a reducing agent like sodium borohydride can be used to introduce the N-methyl group.

Attachment of Butan-1-amine Side Chain: The butan-1-amine moiety can be introduced via reductive amination or nucleophilic substitution methods. For example, reductive amination of a piperidine-containing aldehyde intermediate with butan-1-amine or its protected derivatives followed by reduction yields the desired secondary or tertiary amine.

Salt Formation: Dihydrochloride Preparation

The final step typically involves converting the free base amine into its dihydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ethyl acetate. This step improves the compound’s stability, solubility, and handling properties.

Detailed Reaction Conditions and Procedures

| Step | Reagents/Catalysts | Solvent(s) | Temperature/Time | Yield/Notes |

|---|---|---|---|---|

| Piperidine ring formation | Organocatalyst (quinoline), TFA or TBAF | Ethanol, Methanol | Reflux or room temp, hours | Good yields (up to 85%), stereoselective |

| Palladium-catalyzed amination | Pd catalyst (Pd/C or Pd(PPh3)4), base | THF, Acetonitrile | Reflux, several hours | High regioselectivity, moderate to high yield |

| Radical rearrangement | Tri-n-butyltin hydride, AIBN | Toluene or similar | Reflux, hours | Efficient ring formation, moderate yield |

| N-Methylation | Methyl iodide, base (K2CO3 or NaH) | DMF, Acetonitrile | Room temp to reflux | High conversion, mild conditions |

| Butan-1-amine introduction | Butan-1-amine, reducing agent (NaBH4) | Methanol, Ethanol | Room temp to reflux | Good yield, clean reaction |

| Dihydrochloride salt formation | HCl gas or aqueous HCl | Ethanol, Ether | Room temperature | Quantitative salt formation |

Research Findings and Optimization Notes

Catalyst Ratios: The ratio of catalysts, such as quinoline organocatalyst to trifluoroacetic acid, critically influences the stereochemical outcome and yield of substituted piperidines via IMAMR.

Base Selection: Cesium carbonate offers good yields in palladium-catalyzed reactions but has solubility issues when scaling up. TBAF is a suitable alternative base for large-scale synthesis.

Reductive Amination: Sodium borohydride is commonly used to reduce imine intermediates formed during reductive amination, providing high yields of N-methylated amines under mild conditions.

Salt Formation: The dihydrochloride salt form improves compound stability and facilitates purification by precipitation, typically yielding crystalline solids suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|

| Intramolecular Aza-Michael Reaction (IMAMR) | Quinoline organocatalyst, TFA or TBAF | High stereoselectivity, good yields | Sensitive to catalyst ratios |

| Palladium-Catalyzed Allylic Amination | Pd catalyst, base (Cs2CO3, TBAF) | Efficient ring formation, scalable | Base solubility issues at scale |

| Radical Rearrangement of Aziridines | Tri-n-butyltin hydride, AIBN | Effective ring strain release | Use of toxic tin reagents |

| N-Methylation | Methyl iodide or formaldehyde + NaBH4 | Mild conditions, high conversion | Requires careful handling of methylating agents |

| Butan-1-amine Introduction | Butan-1-amine, NaBH4 | Straightforward reductive amination | Possible side reactions if not controlled |

| Dihydrochloride Salt Formation | HCl gas or aqueous HCl | Enhances stability and purity | Requires controlled acid addition |

The preparation of N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride involves multi-step synthetic strategies centered on efficient piperidine ring construction followed by functional group modifications including N-methylation and butan-1-amine introduction. Intramolecular aza-Michael reactions, palladium-catalyzed allylic amination, and radical rearrangements represent key methodologies for piperidine synthesis. Subsequent methylation and reductive amination steps enable the assembly of the target compound, which is then converted into its dihydrochloride salt form for enhanced stability and pharmaceutical applicability. Optimization of catalysts, bases, and reaction conditions is crucial for maximizing yield and stereochemical purity.

This synthesis approach is supported by recent advances in organocatalysis, palladium catalysis, and reductive amination techniques documented in peer-reviewed literature. The methodologies provide a robust framework for preparing this compound with potential applications in medicinal chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Neurological Applications

N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride has been investigated for its neuroprotective properties. Research suggests that it may modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes positions it as a potential candidate for cognitive enhancement therapies .

1.2 Pain Management

The compound exhibits analgesic properties by acting on the histamine H3 and sigma-1 receptors, which are critical in pain modulation. Studies have shown that derivatives of piperidine can effectively alleviate nociceptive and neuropathic pain, making this compound relevant in developing new pain management therapies .

Antimicrobial Activity

Recent investigations have highlighted the compound's antimicrobial potential. Preliminary studies indicate that N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride may inhibit the growth of certain bacterial strains, including Staphylococcus aureus. This suggests its viability as a candidate for further research into antimicrobial therapies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotective Effects | Demonstrated reduced neuronal death in vitro models exposed to neurotoxic agents. |

| Study 2 | Antimicrobial Activity | Showed significant inhibition of bacterial growth in culture assays against Staphylococcus aureus. |

| Study 3 | Cardiovascular Impact | Reported decreased heart rate variability in hypertensive rat models treated with the compound. |

These studies illustrate the compound's multifaceted applications and underscore its potential therapeutic benefits across various medical domains.

Mechanism of Action

The mechanism of action of N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Ring Systems: The target compound and the benzyl-substituted analog both incorporate a piperidine ring, but the latter’s aromatic benzyl group increases molecular weight and likely enhances lipophilicity. In contrast, the azetidine-containing compound features a smaller, strained ring, which may reduce metabolic stability but improve binding specificity in certain contexts.

Physical Properties :

- The benzyl-substituted analog exhibits a high melting point (239–240°C), attributed to strong crystalline packing facilitated by its planar aromatic group. The target compound’s melting point is unreported but expected to be lower due to the absence of aromaticity.

Synthetic Routes :

- The target compound may be synthesized via reductive amination between N-methylbutan-1-amine and a piperidin-3-ylmethyl halide, followed by HCl salt formation. This contrasts with the palladium-catalyzed coupling used for and the benzyl halide coupling in , highlighting divergent strategies for introducing substituents .

Pharmacological and Functional Implications

- Piperidine vs. Azetidine : Piperidine’s prevalence in CNS drugs (e.g., donepezil) is linked to its ability to cross the blood-brain barrier. Azetidine’s smaller size in may limit this penetration but offer resistance to enzymatic degradation .

- Aromatic vs. Aliphatic Chains : The benzyl group in could enhance binding to aromatic-rich targets (e.g., serotonin receptors), whereas the target’s aliphatic chain may favor interactions with hydrophobic pockets in enzymes or transporters.

Research Findings and Limitations

While the provided evidence lacks direct pharmacological data for the target compound, insights can be extrapolated:

- Stability : The dihydrochloride salt form improves aqueous solubility, critical for in vivo applications.

- Synthetic Challenges : The absence of aromatic protecting groups in the target (unlike ) simplifies synthesis but may necessitate stringent purification to avoid byproducts.

Biological Activity

N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various piperidine derivatives, which are known for their diverse biological effects, including antimicrobial, analgesic, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride can be represented as follows:

This compound features a piperidine ring, which is a common motif in many bioactive molecules. The presence of the N-methyl and butan-1-amine groups contributes to its pharmacological profile.

The biological activity of N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures can modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Specific studies suggest that this compound may exhibit:

- Inhibition of Class I PI3-Kinase Enzymes : This pathway is crucial for regulating cell growth and survival, making it a target for cancer therapies .

- Interaction with Histamine Receptors : Compounds containing piperidine moieties have shown potential as dual histamine H3 and sigma-1 receptor antagonists, which could lead to analgesic effects .

Anticancer Potential

The compound's ability to inhibit Class I PI3K enzymes suggests potential applications in cancer treatment. Inhibitors targeting this pathway have been associated with reduced tumor growth in various preclinical models . The selectivity of these compounds against specific isoforms may enhance their therapeutic index while minimizing side effects.

Case Studies

Several case studies highlight the therapeutic potential of piperidine derivatives similar to N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride:

- Pain Management : A study on dual H3/sigma receptor antagonists demonstrated significant analgesic effects in both nociceptive and neuropathic pain models . This suggests that compounds like N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride could be explored for pain relief applications.

- Cancer Therapy : Research involving structurally similar compounds has shown promising results in inhibiting cancer cell proliferation through targeted mechanisms involving PI3K inhibition . These findings support further investigation into the anticancer properties of N-Methyl-N-(piperidin-3-ylmethyl)butan-1-amine dihydrochloride.

Summary of Biological Activities

Q & A

Basic: What are the recommended storage conditions and handling protocols for this compound?

Methodological Guidance:

- Storage: Store in a tightly sealed container at 0–6°C to prevent hygroscopic degradation, as indicated for structurally similar dihydrochloride salts .

- Handling: Use P95/P1 respirators (US) or ABEK-P2 (EU) for particulate protection, and avoid drainage system contamination due to unknown environmental toxicity . Conduct work in a fume hood with chemical-resistant gloves (e.g., nitrile) to minimize inhalation/contact risks.

Basic: What physicochemical properties (e.g., melting point, solubility) are critical for experimental design?

Key Data & Methods:

- Melting Point: 239–240°C (determined via differential scanning calorimetry) .

- Solubility: No direct data available, but polar solvents like water or ethanol are recommended for similar dihydrochloride salts due to ionic character . Prioritize solubility screening using UV-Vis or NMR in D2O/MeOD.

Basic: How can researchers confirm the compound’s structural integrity after synthesis?

Analytical Workflow:

- NMR: Compare H/C spectra with reference data for piperidine-methyl and butan-1-amine motifs .

- Mass Spectrometry: Use ESI-MS to verify molecular ion peaks at m/z 291.25 (M for CHN·2HCl) .

- Elemental Analysis: Validate Cl content (~24.3% w/w) via combustion analysis .

Advanced: How can HPLC methods be optimized for quantifying this compound in biological matrices?

Method Development:

- Column: Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (95:5 to 50:50 gradient over 9 min) .

- Detection: UV at 210–230 nm for amine detection. Validate linearity (e.g., 0.5–100 µg/mL) and recovery rates (>95%) using spiked plasma samples .

Advanced: What strategies address contradictions in reported biological activities of dihydrochloride salts?

Resolution Framework:

- Comparative Assays: Test the compound alongside analogs (e.g., PAβN dihydrochloride) in bacterial efflux pump inhibition studies to isolate structure-activity relationships .

- Dose-Response Analysis: Use IC curves to differentiate nonspecific effects (e.g., membrane disruption at high concentrations) .

Basic: What are the acute toxicity risks, and how can they be mitigated?

Safety Protocols:

- Acute Toxicity: Classified as Category 3 (oral LD > 300 mg/kg in rodents), but handle as a potential irritant due to limited data .

- Mitigation: Implement in vitro cytotoxicity screening (e.g., MTT assays on HEK293 cells) before in vivo studies .

Advanced: How can stability under varying pH and temperature conditions be systematically evaluated?

Stability Study Design:

- pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC peak area reduction (>10% threshold) .

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition above 240°C .

Basic: What synthetic routes are validated for this compound?

Synthesis Pathways:

- Route 1: React N-methylpiperidin-3-ylmethanamine with 1-chlorobutane in ethanol, followed by HCl gas bubbling to precipitate the dihydrochloride salt .

- Route 2: Reductive amination of butan-1-amine with piperidin-3-ylmethyl ketone, then HCl salt formation .

Advanced: How can computational modeling predict interactions with biological targets (e.g., GPCRs)?

Modeling Protocol:

- Docking Studies: Use AutoDock Vina to simulate binding to κ-opioid receptors (template: PDB 6B73). Focus on hydrogen bonding with Asp138 and hydrophobic interactions with piperidine .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Advanced: What analytical techniques resolve co-eluting impurities in dihydrochloride formulations?

Impurity Profiling:

- LC-MS/MS: Identify impurities (e.g., N-methylbutan-1-amine byproducts) using fragmentation patterns (m/z 88.1) .

- Ion Chromatography: Quantify free chloride ions to confirm salt stoichiometry (theoretical Cl: 24.3%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.